1-(3-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
This compound is a boric acid ester intermediate with benzene rings . It is also known as 1-(3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is a boric acid ester intermediate with benzene rings . It is obtained by a three-step substitution reaction .Physical and Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound with both pyrazole heterocycle and borate functional group, were achieved through nucleophilic substitution reactions. The structure was confirmed by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction and density functional theory (DFT) calculations were used for crystallographic and conformational analysis, indicating the consistency of the molecular structure with the crystal structure. This highlights the compound's relevance for molecular structure studies and potential applications in material science and organic synthesis (Yang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- The molecular electrostatic potential and frontier molecular orbitals of similar compounds were investigated, revealing molecular structure characteristics and conformations. Such studies are essential for understanding the electronic properties of molecules, which can inform their reactivity, biological activity, and material properties (Yang et al., 2021).
Potential Applications in Organic Synthesis and Material Science
- Another study focused on the synthesis, characterization, crystal structure, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, demonstrating the utility of such compounds as intermediates for further chemical transformations. This underscores their potential application in the development of novel materials and organic synthesis methodologies (Liao et al., 2022).
Mechanism of Action
Future Directions
Boric acid compounds are very important organic and chemical products . They are often used in the organic synthesis of drugs, glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, they are often used as enzyme inhibitors or specific ligand drugs . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12-13(7-6-8-15(12)19)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCFYLHNANEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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